molecular formula C8H7Cl2N3O2 B10874371 3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone

3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone

Cat. No.: B10874371
M. Wt: 248.06 g/mol
InChI Key: SARAKVGXIOTMEN-KGVSQERTSA-N
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Description

3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone is a chemical compound with the molecular formula C8H7Cl2N3O2 It is derived from 3,5-dichloro-2-hydroxybenzaldehyde and semicarbazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the semicarbazone group to amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit essential enzymes in microbial cells. The compound’s structure allows it to form stable complexes with metal ions, which can disrupt biological processes in pathogens.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2-hydroxybenzaldehyde thiosemicarbazone
  • 3,4-Dimethoxybenzaldehyde semicarbazone
  • 2-Hydroxybenzaldehyde semicarbazone

Comparison

Compared to these similar compounds, 3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone is unique due to the presence of two chlorine atoms and a hydroxyl group on the benzaldehyde ring. This specific substitution pattern influences its reactivity and biological activity, making it distinct in its applications and effects.

Properties

Molecular Formula

C8H7Cl2N3O2

Molecular Weight

248.06 g/mol

IUPAC Name

[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]urea

InChI

InChI=1S/C8H7Cl2N3O2/c9-5-1-4(3-12-13-8(11)15)7(14)6(10)2-5/h1-3,14H,(H3,11,13,15)/b12-3+

InChI Key

SARAKVGXIOTMEN-KGVSQERTSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/NC(=O)N)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1C=NNC(=O)N)O)Cl)Cl

Origin of Product

United States

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